![molecular formula C25H26N4O3S B2429521 N-[3-(1H-苯并咪唑-2-基)苯基]-4-[丁基(甲基)磺酰胺基]苯甲酰胺 CAS No. 683770-06-1](/img/structure/B2429521.png)
N-[3-(1H-苯并咪唑-2-基)苯基]-4-[丁基(甲基)磺酰胺基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is known for its wide range of therapeutic applications . This compound is a part of a class of compounds that have been synthesized as allosteric activators of human glucokinase . These compounds have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of ortho-phenylenediamines with benzaldehydes . In the case of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide”, it is likely that a similar process was used, although the specific synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” is characterized by the presence of a benzimidazole moiety . This moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds .
科学研究应用
抗分泌和抗肿瘤应用
抗分泌活性
苯并咪唑衍生物,包括具有磺酰胺基团的那些,已因其作为 H+/K+-ATPase 抑制剂的潜力而被探索,影响胃酸分泌。此类化合物被合成以在中性生理条件下具有高稳定性,在低 pH 值下迅速重排为活性形式,表明有潜力治疗胃酸反流或消化性溃疡等疾病 (R. Ife 等人,1989)。
抗肿瘤作用
某些苯并咪唑衍生物由于其生物活性而显示出有希望的抗肿瘤作用。例如,N-[2-(1H-苯并咪唑-2-基)-苯基]-4-丁氧基-苯甲酰胺的合成和工艺改进揭示了其作为抗肿瘤剂的潜力,表明类似的化合物可能在癌症研究或治疗中具有应用 (H. Bin,2015)。
抗菌和抗癌评价
抗菌活性
合成的苯并咪唑衍生物已针对其对各种病原体的抗菌活性进行了评估。N-[2-(2-氯-苯基)苯并咪唑-1-基甲基]-苯甲酰胺等化合物已显示出对大肠杆菌和金黄色葡萄球菌等细菌的有效性,表明在开发新的抗菌剂方面具有潜在应用 (Ritchu Sethi 等人,2016)。
抗癌活性
已探索了 N-取代-4-(1H-咪唑-1-基)苯甲酰胺的合成和心脏电生理活性,表明它们作为选择性 III 类药物治疗心律失常的潜力。这表明在开发用于心血管疾病和可能癌症的化合物方面有更广泛的应用,其中此类途径可能相关 (T. K. Morgan 等人,1990)。
绿色合成和分子对接研究
绿色合成
使用布朗斯台德酸性离子液体合成四取代咪唑的一锅无溶剂绿色合成研究展示了一种合成可能具有药理应用的化合物的环保方法,包括与苯并咪唑衍生物相关的化合物 (A. Davoodnia 等人,2010)。
分子对接研究
N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物已通过分子对接研究评估了其抗菌潜力。此类研究有助于了解这些化合物与微生物蛋白的相互作用,为设计更有效的抗菌和抗癌剂铺平了道路 (S. Arora 等人,2016)。
未来方向
The future directions for research on “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide” and similar compounds likely involve further exploration of their therapeutic potential, particularly in relation to diseases like type-2 diabetes . The development of new drugs that overcome the problems of antimicrobial resistance is also a key area of focus .
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-16-29(2)33(31,32)21-14-12-18(13-15-21)25(30)26-20-9-7-8-19(17-20)24-27-22-10-5-6-11-23(22)28-24/h5-15,17H,3-4,16H2,1-2H3,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCGCVQFFRVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。